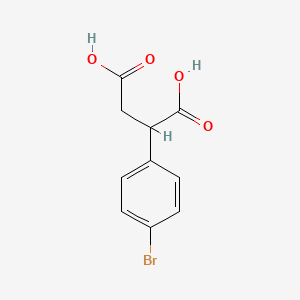

2-(4-Bromophenyl)succinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOOMMVRUQGTIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)succinic Acid

Abstract

2-(4-Bromophenyl)succinic acid is a valuable substituted dicarboxylic acid that serves as a critical intermediate and building block in organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Its structure, featuring a reactive bromophenyl group, allows for further functionalization, making it a versatile precursor for more complex molecular architectures.[1] This guide provides a detailed exploration of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, step-by-step experimental protocols, and comparative analysis of different methodologies. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of its synthesis.

Introduction: Significance and Synthetic Strategy

The synthesis of aryl-substituted succinic acids presents unique challenges, primarily centered on the controlled formation of the carbon-carbon bond at the benzylic position. The selection of an appropriate synthetic route depends on factors such as starting material availability, desired yield and purity, scalability, and tolerance of functional groups. This guide will focus on three core synthetic strategies:

-

The Stobbe Condensation Route: A classical and highly effective method for forming alkylidene succinic acids from carbonyl compounds, which can then be reduced to the target saturated acid.[2][3]

-

The Friedel-Crafts Acylation Route: A pathway involving the acylation of bromobenzene with a succinic acid derivative.

-

Modern Cross-Coupling Strategies: Utilizing contemporary palladium- or nickel-catalyzed reactions to form the key aryl-alkyl bond.[4][5]

Each pathway offers distinct advantages and is governed by different mechanistic principles, which will be explored in detail.

Core Synthesis Pathways: A Mechanistic Overview

Pathway A: The Stobbe Condensation Route

The Stobbe condensation is a powerful variant of the aldol condensation that specifically involves the reaction of a succinic acid diester with a ketone or aldehyde in the presence of a strong, non-hydrolytic base.[6][7] This pathway is often the most direct and high-yielding approach for this class of compounds.

The overall transformation proceeds in two main stages:

-

Condensation and Hydrolysis: 4-Bromobenzaldehyde is condensed with diethyl succinate using a base like potassium tert-butoxide to form an alkylidene succinic acid monoester.

-

Reduction: The resulting carbon-carbon double bond is selectively reduced to yield this compound.

Mechanism: The reaction is initiated by the deprotonation of the α-carbon of diethyl succinate, forming an enolate. This enolate then performs a nucleophilic attack on the carbonyl carbon of 4-bromobenzaldehyde. The key step that differentiates the Stobbe condensation is the subsequent intramolecular cyclization to form a γ-lactone intermediate.[2] Base-induced elimination opens this lactone ring, irreversibly forming the thermodynamically stable carboxylate salt of the alkylidene succinic acid monoester.[6] This final step drives the reaction to completion.

Caption: Stobbe Condensation pathway for this compound synthesis.

Pathway B: Friedel-Crafts Acylation Route

This classic electrophilic aromatic substitution pathway uses bromobenzene and succinic anhydride as starting materials.

Mechanism: A Lewis acid, typically aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of succinic anhydride, creating a highly electrophilic acylium ion. Bromobenzene, an activated aromatic ring, then attacks this electrophile, primarily at the para position due to the directing effect of the bromine atom and steric hindrance. Subsequent hydrolysis yields 3-(4-bromobenzoyl)propanoic acid. The ketone must then be reduced to a methylene group, for which a Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reduction is employed. A final α-bromination followed by hydrolysis could theoretically lead to the target compound, but this route is more complex and less direct than the Stobbe condensation.

Caption: Friedel-Crafts Acylation pathway, a multi-step, less direct route.

Pathway C: Aryl Cross-Coupling Route

Modern synthetic chemistry offers powerful tools for C(sp²)-C(sp³) bond formation. A plausible route involves the palladium-catalyzed Suzuki or Negishi coupling of an organometallic reagent with a suitable succinic acid derivative.

Mechanism: This pathway could involve the coupling of 4-bromophenylboronic acid (for Suzuki coupling) with a derivative like diethyl 2-bromosuccinate. The catalytic cycle typically involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the succinate derivative.

-

Transmetalation: The aryl group is transferred from the boron atom to the palladium center.

-

Reductive Elimination: The desired C-C bond is formed, releasing the product and regenerating the Pd(0) catalyst.

This approach offers high functional group tolerance but may require more expensive catalysts and ligands.[5][8][9]

Caption: Palladium-catalyzed cross-coupling pathway for synthesis.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Key Reagents | Steps | Advantages | Disadvantages |

| A: Stobbe Condensation | 4-Bromobenzaldehyde, Diethyl succinate | Strong base (KOtBu, NaH)[6], H₂/Pd-C | 2-3 | High yield, reliable, robust, forms C=C bond directly[2] | Requires strong base, hydrogenation step needed |

| B: Friedel-Crafts Acylation | Bromobenzene, Succinic anhydride | Lewis acid (AlCl₃), reducing agent | 3+ | Inexpensive starting materials | Multi-step, potential for side reactions, harsh conditions |

| C: Cross-Coupling | 4-Bromophenylboronic acid, Substituted succinate | Palladium catalyst, base[5] | 2 | High functional group tolerance, mild conditions | Expensive catalysts/reagents, potential for catalyst poisoning |

Detailed Experimental Protocol: The Stobbe Condensation Route

This protocol is a representative procedure based on established methodologies for the Stobbe condensation.[6][10]

Part 1: Synthesis of (E)-2-(4-Bromobenzylidene)succinic acid 4-ethyl ester

-

Apparatus Setup: A 1-L three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet. The system is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Reagent Preparation: In the flask, dissolve potassium tert-butoxide (25.0 g, 0.22 mol) in 250 mL of anhydrous tert-butanol. Heat the mixture gently to 50-60 °C to ensure complete dissolution.

-

Reactant Addition: Prepare a mixture of 4-bromobenzaldehyde (37.0 g, 0.20 mol) and diethyl succinate (38.5 g, 0.22 mol). Add this mixture dropwise to the stirred solution of potassium tert-butoxide over 30 minutes, maintaining the internal temperature below 70 °C.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours. The formation of a thick, yellowish precipitate (the potassium salt of the product) will be observed.

-

Workup and Isolation: Cool the mixture to room temperature and add 300 mL of water to dissolve the salt. Transfer the solution to a separatory funnel and wash with diethyl ether (2 x 150 mL) to remove any unreacted starting materials.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 6M hydrochloric acid. A pale yellow solid will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude product from an ethanol/water mixture to yield the pure alkylidene succinic acid monoester.

Part 2: Synthesis of this compound

-

Hydrogenation Setup: To a hydrogenation vessel, add the (E)-2-(4-bromobenzylidene)succinic acid 4-ethyl ester (31.3 g, 0.10 mol) obtained from Part 1, 200 mL of ethanol, and 10% palladium on carbon (Pd/C, 0.5 g).

-

Reaction: Pressurize the vessel with hydrogen gas (H₂) to 50 psi and stir vigorously at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake (typically 4-6 hours).

-

Filtration: Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with ethanol.

-

Hydrolysis: Combine the filtrates and add a solution of sodium hydroxide (12.0 g, 0.30 mol) in 50 mL of water. Heat the mixture to reflux for 3 hours to saponify the ester.

-

Isolation and Purification: Cool the solution, reduce the volume by approximately half using a rotary evaporator, and dilute with 100 mL of water. Acidify with concentrated hydrochloric acid until the pH is ~1. The final product, this compound, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with ice-cold water, and dry in a vacuum oven at 60 °C.

Conclusion

The synthesis of this compound can be accomplished through several distinct pathways. For laboratory and industrial applications requiring reliability and high throughput, the Stobbe condensation route is demonstrably superior due to its efficiency and the irreversible nature of the key lactone-opening step. While Friedel-Crafts acylation relies on inexpensive materials, its multi-step nature and harsh conditions make it less favorable. Modern cross-coupling methods provide a milder, more versatile alternative, though often at a higher cost. The choice of synthesis will ultimately be dictated by the specific constraints and objectives of the research or manufacturing campaign, including cost, scale, and required purity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Synthetic applications of arylboronic acid via an aryl radical transfer pathway - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. synarchive.com [synarchive.com]

- 8. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Stobbe condensation | PPTX [slideshare.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromophenyl)succinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(4-Bromophenyl)succinic acid (CAS 71471-40-4). As a substituted succinic acid derivative, this compound holds potential as a building block in pharmaceutical and chemical synthesis. Understanding its fundamental physicochemical characteristics is paramount for its effective application in research and development. This document consolidates available experimental data, offers theoretical predictions for uncharacterised properties, and provides detailed experimental protocols for their determination.

Introduction

This compound is a dicarboxylic acid featuring a succinic acid moiety substituted with a 4-bromophenyl group. This structural combination imparts a unique set of properties that are of interest in medicinal chemistry and material science. The presence of two carboxylic acid groups provides sites for hydrogen bonding and salt formation, influencing its solubility and interaction with biological targets. The lipophilic 4-bromophenyl group is known to modulate a compound's pharmacokinetic profile.[1]

This guide is designed to be a valuable resource for researchers, providing a single point of reference for the physicochemical properties of this compound. It aims to bridge the gap in currently available data by presenting a combination of experimental values, theoretical predictions, and practical methodologies.

Chemical Identity and Structure

-

IUPAC Name: 2-(4-bromophenyl)butanedioic acid

-

Chemical Structure:

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its application in drug discovery and development, influencing everything from formulation to bioavailability.

Physical State and Appearance

This compound is a white solid at room temperature.[2] Commercial sources typically offer it with a purity of ≥95% or ≥98%.[2][3]

Thermal Properties

Melting Point: The experimental melting point has been reported to be in the range of 210-211 °C .

Boiling Point: A boiling point of 375.4 °C at 760 mmHg has been reported.

Solubility Profile

-

Aqueous Solubility: As a dicarboxylic acid, it is expected to have some solubility in water, which will be pH-dependent. At low pH, the carboxylic acid groups will be protonated, leading to lower aqueous solubility. As the pH increases, deprotonation will occur, forming the more soluble carboxylate salts.

-

Organic Solubility: The presence of the nonpolar 4-bromophenyl group suggests that it will be soluble in a range of organic solvents.[4] Carboxylic acids are generally soluble in polar organic solvents such as ethanol, methanol, and acetone.[1][5] Its solubility in nonpolar solvents like toluene or hexane is expected to be lower.

Experimental Protocol for Solubility Determination:

A standard method for determining the solubility of a compound is the shake-flask method.

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, methanol, acetone) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

-

Calculation: The solubility is then expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

Acidity (pKa)

The pKa values of a molecule are crucial for predicting its ionization state at a given pH, which in turn affects its solubility, absorption, distribution, and target binding. As a dicarboxylic acid, this compound will have two pKa values (pKa₁ and pKa₂).

Predicted pKa Values:

In the absence of experimental data, computational methods can provide useful estimates. Using cheminformatics software, the predicted pKa values for this compound are approximately:

-

pKa₁: ~3.9

-

pKa₂: ~5.4

These predictions are based on the structure of the molecule and are influenced by the electron-withdrawing effect of the 4-bromophenyl group. For comparison, the experimental pKa values for the parent compound, succinic acid, are pKa₁ = 4.2 and pKa₂ = 5.6.[7]

Experimental Protocol for pKa Determination via Potentiometric Titration:

Potentiometric titration is a highly accurate method for determining pKa values.[8]

-

Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and a burette filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration: Slowly add the titrant to the solution of the acid, recording the pH at regular volume increments.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, there will be two equivalence points and two half-equivalence points.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ability to cross cell membranes.

Predicted LogP Value:

The calculated LogP for this compound is approximately 2.3 . This positive value indicates a preference for the lipid phase over the aqueous phase, suggesting that the compound is moderately lipophilic.

Experimental Protocol for LogP Determination (Shake-Flask Method):

-

Phase Preparation: Prepare mutually saturated solutions of n-octanol and water.

-

Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of the second phase and shake the mixture vigorously for a set period to allow for partitioning.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.

-

Calculation: The LogP is calculated using the formula: LogP = log₁₀([concentration in octanol] / [concentration in water]).

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the bromophenyl ring, likely as two doublets in the region of 7.0-7.6 ppm. The aliphatic protons of the succinic acid backbone would appear as a set of multiplets in the range of 2.5-4.5 ppm. The two carboxylic acid protons would likely appear as broad singlets at a downfield chemical shift (>10 ppm), though their visibility can be affected by the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The two carbonyl carbons of the carboxylic acid groups would be observed in the downfield region (typically >170 ppm). The aliphatic carbons of the succinic acid backbone would appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the hydrogen-bonded carboxylic acid hydroxyl groups.

-

C=O stretch: A strong, sharp band around 1700-1725 cm⁻¹ for the carbonyl groups of the carboxylic acids.

-

C-Br stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹, indicating the presence of the carbon-bromine bond.

-

Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a molecular ion peak corresponding to its molecular weight (273.08 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of water, carbon dioxide, and cleavage of the succinic acid chain.

Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO₄ | [2][3] |

| Molecular Weight | 273.08 g/mol | [2][3] |

| CAS Number | 71471-40-4 | [2][3] |

| Appearance | White solid | [2] |

| Melting Point | 210-211 °C | Experimental |

| Boiling Point | 375.4 °C (at 760 mmHg) | Experimental |

| Aqueous Solubility | pH-dependent; qualitative | Inferred |

| Organic Solubility | Soluble in polar organic solvents | Inferred[1][4][5] |

| pKa₁ | ~3.9 | Predicted |

| pKa₂ | ~5.4 | Predicted |

| LogP | ~2.3 | Predicted |

Experimental Workflows

The following diagrams illustrate the workflows for the experimental determination of key physicochemical properties.

Caption: Experimental workflows for determining solubility, pKa, and LogP.

Conclusion

This technical guide has synthesized the available and predicted physicochemical data for this compound. While some fundamental experimental data such as melting and boiling points are available, further experimental characterization of its solubility and pKa is warranted for a more complete understanding of its behavior. The provided protocols offer a clear path for obtaining this crucial information. The predicted values for pKa and LogP serve as valuable initial estimates for researchers. This guide aims to facilitate the effective use of this compound in the advancement of chemical and pharmaceutical research.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Video: Physical Properties of Carboxylic Acid Derivatives [jove.com]

- 4. medical.mu.edu.iq [medical.mu.edu.iq]

- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. scispace.com [scispace.com]

- 7. Succinic acid - Wikipedia [en.wikipedia.org]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254) [hmdb.ca]

Navigating the Synthesis and Application of 2-(4-Bromophenyl)succinic Acid: A Technical Guide

Introduction

2-(4-Bromophenyl)succinic acid, identified by the CAS number 71471-40-4, is a dicarboxylic acid derivative of significant interest in medicinal chemistry and materials science. Its molecular structure, featuring a succinic acid moiety attached to a brominated phenyl ring, provides a versatile scaffold for the synthesis of novel compounds. The presence of the bromine atom offers a reactive handle for a variety of cross-coupling reactions, while the two carboxylic acid groups allow for the formation of amides, esters, and other derivatives. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on practical, field-tested methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its solubility, reactivity, and suitability for various analytical techniques.

| Property | Value | Source |

| CAS Number | 71471-40-4 | |

| Molecular Formula | C10H9BrO4 | |

| Molecular Weight | 273.08 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥95% | |

| Boiling Point | 448.9±40.0 °C (Predicted) | |

| Density | 1.7±0.1 g/cm³ (Predicted) | |

| pKa | 3.65±0.10, 5.11±0.11 (Predicted) |

Synthesis and Mechanism

The synthesis of this compound is most commonly achieved through a multi-step process. A prevalent and reliable method involves the Stobbe condensation, a powerful carbon-carbon bond-forming reaction.

Synthetic Workflow: Stobbe Condensation Route

This workflow outlines the key stages for the synthesis of this compound starting from commercially available reagents.

Caption: Stobbe condensation workflow for synthesizing this compound.

Detailed Experimental Protocol

Materials:

-

4-Bromobenzaldehyde

-

Diethyl succinate

-

Potassium tert-butoxide

-

tert-Butanol (anhydrous)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of potassium tert-butoxide in anhydrous tert-butanol.

-

Stobbe Condensation: A mixture of 4-bromobenzaldehyde and diethyl succinate is added dropwise to the stirred base solution at room temperature. The reaction mixture is then gently refluxed for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Saponification: After cooling to room temperature, the excess solvent is removed under reduced pressure. The resulting residue is dissolved in water, and the aqueous solution is extracted with diethyl ether to remove any unreacted starting materials. The aqueous layer, containing the potassium salt of the monoester, is then treated with a solution of sodium hydroxide and refluxed for 4-6 hours to saponify the ester group.

-

Acidification and Isolation: The reaction mixture is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is approximately 1-2. The precipitated crude this compound is collected by vacuum filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid. The purity is confirmed by melting point determination and spectroscopic analysis.

Causality Behind Experimental Choices

-

Inert Atmosphere: The use of an inert atmosphere is crucial as the Stobbe condensation is base-catalyzed and sensitive to moisture and carbon dioxide, which can quench the base.

-

Anhydrous Solvent: tert-Butanol is chosen as the solvent due to its high boiling point and its ability to dissolve both the reactants and the potassium tert-butoxide base. The anhydrous nature is critical to prevent side reactions.

-

Acidification: The final acidification step is essential to protonate the dicarboxylate salt, leading to the precipitation of the desired this compound, which is sparingly soluble in acidic aqueous media.

Applications in Drug Discovery and Materials Science

The structural motifs present in this compound make it a valuable building block in several areas of chemical research.

As a Scaffold in Medicinal Chemistry

The succinic acid backbone is a common feature in various biologically active molecules. The two carboxylic acid groups can be functionalized to form amides or esters, allowing for the exploration of structure-activity relationships (SAR). The bromophenyl group can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce further molecular diversity.

Caption: Derivatization pathways for this compound in drug discovery.

In Polymer and Materials Science

The dicarboxylic acid functionality allows this compound to act as a monomer in the synthesis of polyesters and polyamides. The incorporation of the bromophenyl group can enhance the thermal stability and flame retardant properties of the resulting polymers.

Conclusion

This compound is a versatile and valuable chemical intermediate. The synthetic route via the Stobbe condensation is a reliable and scalable method for its preparation. Its utility as a scaffold for creating diverse molecular architectures ensures its continued importance in the fields of drug discovery and materials science. This guide provides a foundational understanding and a practical framework for researchers and scientists working with this compound.

Spectroscopic Characterization of 2-(4-Bromophenyl)succinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)succinic acid (CAS No. 71471-40-4) is a dicarboxylic acid derivative with potential applications in pharmaceutical and materials science research.[1][2] Its structure, featuring a brominated aromatic ring and a succinic acid moiety, imparts specific chemical properties that are of interest in the synthesis of novel compounds.[1] A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the elucidation of its role in various chemical reactions. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and comparative data from related structures.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound (C₁₀H₉BrO₄) is the foundation for interpreting its spectroscopic data.[2] The key structural features include a parasubstituted bromophenyl group, a chiral center at the C2 position of the succinic acid backbone, and two carboxylic acid groups. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic, methine, and methylene protons. The carboxylic acid protons will also be visible, though their chemical shift can be highly variable.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | - | The chemical shift is dependent on concentration and solvent. May exchange with D₂O.[3][4] |

| Aromatic (C₆H₄) | 7.2 - 7.6 | Doublet of Doublets (AA'BB' system) | ~8-9 | Protons on the bromophenyl ring will appear as two distinct doublets due to symmetry. |

| Methine (-CH) | 3.8 - 4.2 | Triplet or Doublet of Doublets | ~6-8 | This proton is coupled to the adjacent methylene protons. |

| Methylene (-CH₂) | 2.8 - 3.2 | Multiplet | ~6-8 and ~15-17 (geminal) | These two protons are diastereotopic and will likely show complex splitting. |

Expert Insight: The protons of the methylene group are diastereotopic due to the adjacent chiral center. This means they are in chemically non-equivalent environments and will have different chemical shifts. They will couple to each other (geminal coupling) and to the methine proton (vicinal coupling), resulting in a complex multiplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (-COOH) | 170 - 180 | Two distinct signals are expected for the two carboxylic acid carbons.[3][4] |

| Aromatic (C-Br) | 120 - 125 | The carbon attached to the bromine will be shielded compared to the other aromatic carbons. |

| Aromatic (CH) | 128 - 135 | Two signals are expected for the aromatic CH carbons. |

| Aromatic (C-C) | 138 - 142 | The quaternary aromatic carbon attached to the succinic acid moiety. |

| Methine (-CH) | 45 - 55 | The chiral carbon attached to the aromatic ring. |

| Methylene (-CH₂) | 35 - 45 | The methylene carbon of the succinic acid backbone. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid groups and the aromatic ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H in carboxylic acid dimers.[3][4] |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium | |

| C=O stretch (Carboxylic Acid) | 1680 - 1720 | Strong | The strong carbonyl absorption is a key feature of carboxylic acids.[3][4] |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Weak | |

| C-O stretch (Carboxylic Acid) | 1200 - 1300 | Strong | |

| C-Br stretch | 500 - 600 | Medium to Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken prior to sample analysis.

-

Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[5][6]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z corresponding to the molecular weights with ⁷⁹Br and ⁸¹Br.

-

Loss of H₂O: Fragmentation involving the loss of a water molecule from the carboxylic acid groups.

-

Loss of COOH: Cleavage of a carboxylic acid group.

-

Loss of Br: Loss of the bromine atom.

-

Benzylic Cleavage: Fragmentation at the bond between the chiral carbon and the aromatic ring.

Caption: Plausible mass spectrometry fragmentation pathways.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured, generating the mass spectrum.

Conclusion

The spectroscopic data of this compound can be reliably predicted based on its chemical structure and the established principles of NMR, IR, and MS. This guide provides a comprehensive overview of the expected spectral features, which can be used by researchers for compound identification, structural verification, and quality control. The provided experimental protocols offer a starting point for the practical acquisition of this data.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. youtube.com [youtube.com]

- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-(4-Bromophenyl)succinic Acid

Introduction: Unveiling the Potential of a Unique Chemical Entity

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. 2-(4-Bromophenyl)succinic acid, a dicarboxylic acid featuring a brominated phenyl ring, represents one such scaffold with significant, yet not fully exploited, potential in medicinal chemistry. Its unique structural architecture, combining the reactivity of two carboxylic acid groups with the synthetic handle of a bromine atom, makes it a valuable starting point for the synthesis of a diverse array of bioactive molecules. This technical guide will provide an in-depth exploration of the potential applications of this compound, offering insights into its role as a key intermediate in the synthesis of anti-inflammatory, anticancer, and other therapeutic agents. We will delve into the strategic advantages of its structure, explore potential synthetic pathways, and provide detailed experimental protocols for the synthesis and evaluation of its derivatives, empowering researchers and drug development professionals to unlock its full therapeutic promise.

Core Rationale: Why this compound is a Privileged Scaffold

The utility of this compound in medicinal chemistry stems from the synergistic interplay of its constituent parts: the succinic acid backbone and the 4-bromophenyl moiety.

-

The Succinic Acid Backbone: Succinic acid and its derivatives are well-established in pharmaceutical science. They can serve as building blocks in the synthesis of various drugs, act as excipients in formulations, and even exhibit intrinsic therapeutic properties.[1] The two carboxylic acid groups provide reactive sites for a variety of chemical transformations, including esterification and amidation, allowing for the facile introduction of diverse functional groups to modulate physicochemical properties and biological activity.[1]

-

The 4-Bromophenyl Group: The presence of a bromine atom on the phenyl ring is a key strategic advantage. Bromine can serve as a leaving group in various transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.[2] This enables the introduction of a wide array of substituents onto the aromatic ring, facilitating the exploration of a vast chemical space and the optimization of drug-target interactions.[2][3] Furthermore, brominated compounds themselves can exhibit a range of biological activities and are found in numerous approved drugs.[4]

This combination of a reactive dicarboxylic acid and a synthetically versatile aromatic ring positions this compound as a powerful tool for the construction of complex and biologically active molecules.

Potential Therapeutic Applications: A Landscape of Possibilities

The structural features of this compound suggest its utility in the development of a range of therapeutic agents. Research on structurally related compounds provides a strong basis for exploring its potential in the following areas:

Anti-inflammatory Agents

Succinic acid itself has been shown to possess anti-inflammatory properties.[1] Furthermore, many non-steroidal anti-inflammatory drugs (NSAIDs) are arylpropionic acid derivatives.[5] The succinic acid moiety in this compound can be considered a modified propionic acid scaffold. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation.

Derivatives of this compound, particularly succinimides, have been investigated for their anti-inflammatory potential.[6] The rationale lies in creating rigid structures that can effectively bind to the active site of inflammatory enzymes.

Hypothesized Mechanism of Action:

Derivatives of this compound could potentially inhibit key inflammatory enzymes such as COX-1 and COX-2. The succinimide ring, formed by cyclization of the dicarboxylic acid with an amine, can mimic the binding of endogenous substrates to these enzymes. The 4-bromophenyl group can be further functionalized to enhance binding affinity and selectivity.

Diagram: Proposed Anti-inflammatory Mechanism

Caption: Proposed mechanism of anti-inflammatory action.

Anticancer Agents

The bromophenyl moiety is a common feature in a number of anticancer agents.[7] Bromophenol hybrids have been designed and synthesized as potential anticancer agents, with some compounds showing significant inhibitory activity against various cancer cell lines.[2] The proposed mechanisms of action for these compounds often involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.[2]

Succinimide derivatives have also been extensively studied for their antitumor properties.[1][3][8] The succinimide ring is considered a privileged scaffold in the design of new anticancer small molecules.[8]

Hypothesized Mechanism of Action:

Derivatives of this compound could exert anticancer effects through multiple mechanisms:

-

Induction of Apoptosis: The bromophenyl group may contribute to the generation of ROS, leading to oxidative stress and triggering the intrinsic apoptotic pathway.

-

Enzyme Inhibition: These compounds could be designed to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases or histone deacetylases.

-

DNA Intercalation: The planar aromatic ring system could potentially intercalate with DNA, disrupting replication and transcription.

Diagram: Potential Anticancer Mechanisms

Caption: Potential mechanisms of anticancer activity.

Synthetic Strategies and Methodologies

The versatility of this compound allows for a multitude of synthetic transformations. Here, we present a general workflow for the synthesis of succinimide derivatives and their subsequent functionalization.

Experimental Workflow: From Starting Material to Bioactive Compound

Diagram: Synthetic and Evaluation Workflow

Caption: General workflow for synthesis and evaluation.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2-(4-bromophenyl)succinimide

This protocol describes a general method for the synthesis of N-aryl succinimide derivatives from this compound.

Materials:

-

This compound

-

Substituted aniline

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Glacial acetic acid

-

Ethanol

Procedure:

-

A mixture of this compound (1 eq.), the appropriate substituted aniline (1 eq.), and anhydrous sodium acetate (0.2 eq.) in glacial acetic acid is refluxed for 4-6 hours.

-

The reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is recrystallized from ethanol to afford the pure N-aryl-2-(4-bromophenyl)succinimide.

Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Synthesized compounds

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

Procedure:

-

Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the synthesized compounds and incubated for another 48 hours.

-

After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for 4 hours.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Case Studies: From Intermediate to Drug Candidate

While a marketed drug directly synthesized from this compound is not readily identifiable, patent literature reveals its crucial role as an intermediate in the synthesis of important pharmaceutical agents.

Case Study 1: Synthesis of Fexofenadine Intermediate

A patent describes a process for the preparation of pure 2-(4-bromophenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of Fexofenadine, a non-sedating antihistamine.[4][9][10] The process involves the selective bromination of 2-methyl-2-phenylpropanoic acid.[4][9] This highlights the importance of the bromophenyl moiety in the synthesis of established drugs.

Case Study 2: Synthesis of Alectinib Intermediate

Another patent discloses a process for the preparation of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of Alectinib, a tyrosine kinase inhibitor used to treat non-small cell lung cancer.[11] The synthesis starts from 2-(4-Bromophenyl)-2-methylpropanoic acid, demonstrating the utility of the bromine atom as a handle for further functionalization to build a complex drug molecule.[11]

Conclusion and Future Perspectives

This compound is a chemical entity with significant untapped potential in medicinal chemistry. Its dual functionality, offering both the reactivity of a dicarboxylic acid and the synthetic versatility of a brominated aromatic ring, makes it an ideal starting point for the development of novel therapeutic agents. The demonstrated utility of this scaffold in the synthesis of intermediates for established drugs like Fexofenadine and Alectinib underscores its industrial relevance.

Future research should focus on the systematic exploration of the chemical space around the 2-(4-Bromophenyl)succinimide core. The development of diverse libraries of derivatives and their screening against a wide range of biological targets, particularly those involved in inflammation and cancer, is a promising avenue for the discovery of new drug candidates. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. By leveraging the unique properties of this compound, the medicinal chemistry community can continue to innovate and develop the next generation of life-saving medicines.

References

- 1. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jou.jobrs.edu.iq [jou.jobrs.edu.iq]

- 4. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 5. Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR study of novel diimide skeleton compounds with the anti-inflammatory activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 10. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 11. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]

The Emerging Therapeutic Potential of 2-(4-Bromophenyl)succinic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking New Pharmacological Avenues

In the landscape of modern drug discovery, the strategic combination of well-understood pharmacophores with versatile chemical scaffolds is a cornerstone of innovation. The 4-bromophenyl moiety is a recurring structural motif in a plethora of biologically active compounds, valued for its ability to enhance binding affinities and modulate metabolic stability. When coupled with the succinic acid core, a key player in cellular metabolism, we unlock a chemical space ripe for exploration. This guide provides an in-depth technical exploration of the synthesis, biological evaluation, and therapeutic potential of 2-(4-Bromophenyl)succinic acid and its derivatives. It is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies to investigate this promising class of compounds.

The Scientific Rationale: Why this compound?

The impetus for investigating this compound derivatives stems from the established biological activities of its constituent parts.

The Significance of the 4-Bromophenyl Group

The presence of a bromine atom on a phenyl ring can significantly influence a molecule's pharmacological profile. This is attributed to several factors:

-

Enhanced Lipophilicity: The bromine atom increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets.

-

Metabolic Stability: The carbon-bromine bond is relatively stable to metabolic degradation, potentially prolonging the compound's half-life in vivo.

-

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to enhanced binding affinity and selectivity for specific biological targets.

Derivatives containing the 4-bromophenyl group have demonstrated a wide array of biological activities, including anticancer and antimicrobial effects. For instance, various heterocyclic compounds incorporating this moiety have shown significant cytotoxic activity against cancer cell lines and potent inhibition of microbial growth.

Succinic Acid and Its Derivatives: More Than a Metabolic Intermediate

Succinic acid is a central component of the citric acid cycle, a fundamental metabolic pathway. However, recent research has unveiled that succinic acid and its derivatives possess intrinsic biological activities. Studies have demonstrated their potential as antimicrobial and anticancer agents. For example, succinic acid has been shown to induce apoptosis in renal cancer cell lines, suggesting a role in cancer therapy.[1][2] Furthermore, monoesters of succinic acid have exhibited notable antimicrobial properties against various bacterial and fungal strains.[3][4]

The combination of the 4-bromophenyl group with the succinic acid scaffold, therefore, presents a compelling strategy for the development of novel therapeutic agents with potentially synergistic or unique pharmacological profiles.

Synthesis of this compound Derivatives: A Proposed Pathway

A robust and versatile synthetic route is crucial for the exploration of structure-activity relationships (SAR). While a specific, optimized synthesis for this compound is not extensively documented in readily available literature, a highly plausible and adaptable approach is the Stobbe condensation .

The Stobbe condensation involves the reaction of a ketone or aldehyde with a succinic acid ester in the presence of a strong base to form an alkylidene succinic acid or a related derivative.[1][5][6][7][8][9][10]

Proposed Synthetic Workflow

The following workflow outlines a proposed synthesis of this compound, which can be further modified to generate a library of derivatives.

Caption: Proposed synthetic workflow for this compound and its derivatives.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Stobbe Condensation

-

To a solution of sodium ethoxide (NaOEt) in absolute ethanol, add diethyl succinate.

-

To this mixture, add 4-bromobenzaldehyde dropwise with stirring at room temperature.

-

After the addition is complete, reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify the aqueous solution with dilute hydrochloric acid (HCl) to precipitate the crude alkylidene succinic acid half-ester.

-

Filter, wash with cold water, and dry the crude product.

Step 2: Saponification

-

Dissolve the crude half-ester in an aqueous solution of sodium hydroxide (NaOH).

-

Heat the mixture to reflux for a few hours to ensure complete hydrolysis of the ester group.

-

Cool the solution and acidify with concentrated HCl to precipitate the alkylidene succinic acid.

-

Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to purify the product.

Step 3: Reduction

-

Dissolve the purified alkylidene succinic acid in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere until the theoretical amount of hydrogen is consumed.

-

Filter the catalyst and evaporate the solvent to obtain the crude this compound.

-

Recrystallize from an appropriate solvent to yield the pure product.

Step 4: Derivatization (Ester and Amide Formation)

-

Esterification: React this compound with various alcohols in the presence of an acid catalyst (e.g., sulfuric acid) to obtain the corresponding diester derivatives.

-

Amidation: Convert the carboxylic acid groups to acyl chlorides using thionyl chloride (SOCl₂), followed by reaction with a wide range of primary or secondary amines to generate a library of diamide derivatives.

Evaluation of Biological Activity: Protocols and Methodologies

A systematic evaluation of the biological activities of the synthesized derivatives is essential to identify lead compounds. Based on the activities of related structures, the primary focus should be on anticancer and antimicrobial properties.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[3][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth.

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13][14][15][16]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Test Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the test compound dilutions. Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

(Optional) Minimum Bactericidal Concentration (MBC) Determination: To determine the MBC, subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Interpretation and Structure-Activity Relationship (SAR) Studies

The data generated from these assays will form the basis for SAR studies. By comparing the biological activities of different derivatives, researchers can identify the structural features that are crucial for potency and selectivity.

Table 1: Hypothetical Data Summary for Anticancer Activity

| Compound ID | R1 Group | R2 Group | Cancer Cell Line | IC₅₀ (µM) |

| Parent Acid | -OH | -OH | MCF-7 | >100 |

| Derivative 1 | -OCH₃ | -OCH₃ | MCF-7 | 55.2 |

| Derivative 2 | -NH-CH₂-Ph | -NH-CH₂-Ph | MCF-7 | 12.8 |

| Derivative 3 | -OCH₃ | -OCH₃ | A549 | 78.1 |

| Derivative 4 | -NH-CH₂-Ph | -NH-CH₂-Ph | A549 | 25.4 |

Table 2: Hypothetical Data Summary for Antimicrobial Activity

| Compound ID | R1 Group | R2 Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Parent Acid | -OH | -OH | 128 | >256 |

| Derivative 1 | -OCH₃ | -OCH₃ | 64 | 128 |

| Derivative 2 | -NH-CH₂-Ph | -NH-CH₂-Ph | 16 | 32 |

These tables illustrate how systematic derivatization and subsequent biological testing can elucidate SAR. For example, the hypothetical data suggest that amidation of the carboxylic acid groups leads to a significant increase in both anticancer and antimicrobial activity compared to the parent acid and its ester derivatives.

Future Perspectives and Conclusion

The exploration of this compound derivatives represents a promising frontier in the quest for novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with the potential for diverse biological activities, makes it an attractive starting point for drug discovery programs.

Future research should focus on:

-

Expansion of the Derivative Library: Synthesizing a broader range of ester, amide, and other derivatives to comprehensively map the SAR.

-

Mechanism of Action Studies: Investigating the underlying molecular mechanisms of the most active compounds. For anticancer agents, this could involve apoptosis assays, cell cycle analysis, and target identification studies. For antimicrobial agents, studies on membrane disruption or enzyme inhibition would be valuable.

-

In Vivo Efficacy and Toxicity Studies: Advancing the most promising lead compounds to preclinical animal models to evaluate their efficacy and safety profiles.

References

- 1. All about Stobbe reaction [unacademy.com]

- 2. US4939288A - Method of preparing (R)-succinic acid derivatives - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 6. chemistry-reaction.com [chemistry-reaction.com]

- 7. researchgate.net [researchgate.net]

- 8. synarchive.com [synarchive.com]

- 9. organicreactions.org [organicreactions.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. benchchem.com [benchchem.com]

- 13. Broth Microdilution | MI [microbiology.mlsascp.com]

- 14. protocols.io [protocols.io]

- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

The Strategic Utility of 2-(4-Bromophenyl)succinic Acid in Modern Organic Synthesis

Abstract

2-(4-Bromophenyl)succinic acid has emerged as a pivotal building block in the landscape of organic synthesis, offering a unique combination of functionalities that are highly sought after in the development of complex molecular architectures. This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, and diverse applications, with a particular focus on its role in medicinal chemistry and materials science. By delving into the mechanistic underpinnings of its reactivity, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to effectively harness the synthetic potential of this versatile molecule.

Introduction: A Molecule of Strategic Importance

This compound, a substituted dicarboxylic acid, possesses a strategic combination of a reactive succinic acid moiety and a functionalizable bromophenyl group. This unique structural arrangement makes it an invaluable intermediate in the synthesis of a wide array of organic compounds, from pharmacologically active agents to specialized polymers.[1] The presence of the bromine atom provides a handle for a variety of cross-coupling reactions, while the two carboxylic acid groups offer multiple points for modification, such as amidation and esterification.[1] Consequently, this molecule has found significant utility in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the development of advanced materials.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 71471-40-4 | [1][2] |

| Molecular Formula | C₁₀H₉BrO₄ | [1][2] |

| Molecular Weight | 273.08 g/mol | [1][2] |

| Appearance | White solid | [1] |

| Purity | ≥ 98% | [1][2] |

| Storage Conditions | 0-8°C | [1] |

Synthesis of this compound: A Mechanistic Approach

The logical synthetic precursor for this transformation would be 4-bromobenzaldehyde and a dialkyl succinate, such as diethyl succinate.

The Stobbe Condensation: A Powerful C-C Bond Forming Reaction

The Stobbe condensation is a robust method for the formation of a carbon-carbon bond, leading to the synthesis of alkylidene succinic acids or their corresponding esters.[3][4][5][6] The reaction mechanism is initiated by the deprotonation of the α-carbon of the succinic ester by a strong base, typically an alkoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate undergoes an intramolecular cyclization to form a γ-lactone intermediate. Subsequent base-mediated elimination opens the lactone ring to yield the salt of the alkylidene succinic acid half-ester. Acidic workup then provides the final product.

Proposed Experimental Protocol

The following is a generalized, yet scientifically grounded, protocol for the synthesis of this compound via the Stobbe condensation.

Materials:

-

4-Bromobenzaldehyde

-

Diethyl succinate

-

Sodium ethoxide (or another suitable strong base like potassium tert-butoxide)

-

Anhydrous ethanol (or tert-butanol if using potassium tert-butoxide)

-

Hydrochloric acid (for workup)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous ethanol and sodium ethoxide under an inert atmosphere.

-

Formation of the Enolate: Diethyl succinate is added dropwise to the stirred solution of sodium ethoxide in ethanol. The mixture is stirred at room temperature to ensure the complete formation of the succinate enolate.

-

Condensation: A solution of 4-bromobenzaldehyde in anhydrous ethanol is then added dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. After the addition is complete, the mixture is heated to reflux and maintained at that temperature until the reaction is complete (monitored by TLC).

-

Workup and Isolation: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether to remove any unreacted starting materials. The aqueous layer is then acidified with hydrochloric acid, leading to the precipitation of the crude product.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Applications in Organic Synthesis: A Versatile Building Block

The synthetic utility of this compound stems from its bifunctional nature, allowing for a diverse range of chemical transformations.

Role in Medicinal Chemistry

This building block is a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs.[1] The succinic acid moiety can be transformed into various heterocyclic systems, which are common scaffolds in drug molecules. The bromophenyl group can be utilized for late-stage functionalization via cross-coupling reactions to introduce molecular diversity and fine-tune the pharmacological properties of the target compounds.

Applications in Materials Science

The dicarboxylic acid functionality of this compound makes it a suitable monomer for the synthesis of specialty polymers and resins.[1] The incorporation of the bromophenyl group can enhance the thermal stability and flame-retardant properties of the resulting polymers. Furthermore, the bromine atom can serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the material's properties for specific applications.

Conclusion: A Building Block with a Bright Future

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of a dicarboxylic acid and a functionalizable aromatic ring provides chemists with a powerful tool for the construction of complex and functionally diverse molecules. While further research is needed to fully elucidate its synthetic potential and to develop more efficient and sustainable synthetic routes, its current applications in medicinal chemistry and materials science underscore its importance. As the demand for novel pharmaceuticals and high-performance materials continues to grow, the strategic use of this compound is poised to play an increasingly significant role in advancing these fields.

References

An In-depth Technical Guide to 2-(4-Bromophenyl)succinic Acid: From Historical Synthesis to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)succinic acid, a substituted dicarboxylic acid, has emerged as a valuable building block in the realms of pharmaceutical sciences and materials chemistry. Its unique molecular architecture, featuring a succinic acid backbone appended with a bromophenyl group, imparts a desirable combination of reactivity and structural rigidity. This guide provides a comprehensive overview of this compound, from its likely historical synthesis based on classical organic reactions to its modern synthetic methodologies, physicochemical properties, and key applications. The content herein is designed to equip researchers and professionals with the technical knowledge and practical insights necessary to effectively utilize this versatile compound in their scientific endeavors.

Part 1: Discovery and Historical Synthesis

While the precise first synthesis of this compound is not prominently documented in readily available historical literature, its conceptual origins can be traced back to the foundational era of synthetic organic chemistry in the late 19th and early 20th centuries. The synthesis of aryl-substituted succinic acids became feasible with the advent of powerful carbon-carbon bond-forming reactions. Among these, the Stobbe condensation , first reported by Hans Stobbe in 1893, stands out as a highly plausible method for the initial preparation of this class of compounds.

The Stobbe condensation involves the reaction of an aldehyde or ketone with a succinic ester in the presence of a strong base.[1][2] This reaction is particularly well-suited for the synthesis of alkylidene and arylidene succinic acids. A likely classical synthesis of this compound would have involved the condensation of 4-bromobenzaldehyde with diethyl succinate, followed by reduction and hydrolysis.

Inferred Historical Synthesis: The Stobbe Condensation Route

The causality behind this proposed historical route lies in the reliability and substrate scope of the Stobbe condensation, a workhorse reaction of its time. The choice of 4-bromobenzaldehyde as a starting material would have been logical due to its accessibility through the direct bromination of benzaldehyde or toluene followed by oxidation. Diethyl succinate, another readily available reagent, would serve as the four-carbon backbone.

Hypothetical Historical Experimental Protocol (Stobbe Condensation)

Step 1: Condensation

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), an equimolar amount of 4-bromobenzaldehyde and a slight excess of diethyl succinate are added.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction would have been monitored by changes in color or the precipitation of a solid.

-

Upon completion, the reaction mixture is cooled, and the resulting sodium salt of the half-ester is precipitated by the addition of water.

Step 2: Reduction

-

The crude half-ester is then subjected to reduction to saturate the double bond. A common method of the era would have been catalytic hydrogenation using a nickel or palladium catalyst.

-

The half-ester is dissolved in a suitable solvent, such as ethanol, and hydrogenated under pressure in the presence of the catalyst until the uptake of hydrogen ceases.

Step 3: Hydrolysis

-

The reduced ester is saponified by heating with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to hydrolyze both the ester and the remaining carboxylic acid group to their corresponding carboxylates.

-

The reaction mixture is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the free this compound.

-

The crude product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol or water.

References

Methodological & Application

Synthesis and Evaluation of 2-(4-Bromophenyl)succinic Acid Derivatives as Novel Anticancer Agents

Introduction: The Therapeutic Potential of Succinic Acid Scaffolds in Oncology

Cancer remains a formidable challenge in modern medicine, necessitating the continuous exploration of novel therapeutic strategies. One promising avenue of research lies in the targeted disruption of cancer cell metabolism, a hallmark of malignancy. Succinic acid and its derivatives have emerged as intriguing candidates in this domain. As key intermediates in the Krebs cycle, their metabolic roles are intricately linked to cellular energetics and signaling pathways often dysregulated in cancer.[1][2] Notably, the accumulation of succinate has been identified as an oncometabolite, driving tumorigenesis through various mechanisms, including the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α).[3][4]

Furthermore, the incorporation of a halogenated phenyl group, such as a 4-bromophenyl moiety, into organic molecules has been a successful strategy in medicinal chemistry to enhance anticancer activity. The bromine atom can modulate the lipophilicity, metabolic stability, and binding interactions of a compound with its biological targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a library of 2-(4-Bromophenyl)succinic acid derivatives and the subsequent evaluation of their anticancer potential. We will detail robust synthetic protocols, in-depth methodologies for cytotoxicity assessment, and explore the underlying scientific rationale for investigating these compounds as a new class of anticancer agents.

I. Synthetic Strategies for this compound and Its Derivatives

The synthesis of the core scaffold, this compound, can be approached through several established organic chemistry reactions. Here, we outline two primary and reliable methods: the Stobbe condensation and the Friedel-Crafts acylation. Subsequently, we will describe the derivatization of the parent acid to generate a library of compounds for structure-activity relationship (SAR) studies.

Method 1: Stobbe Condensation

The Stobbe condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with a succinic ester in the presence of a strong base.[5][6][7] This method is particularly well-suited for the synthesis of alkylidene succinic acids, which can then be reduced to the desired 2-arylsuccinic acid.

Protocol 1: Synthesis of this compound via Stobbe Condensation

Materials:

-

4-Bromobenzaldehyde

-

Diethyl succinate

-

Potassium tert-butoxide

-

Toluene, anhydrous

-

Ethanol

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Step 1: Stobbe Condensation

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous toluene under a nitrogen atmosphere.

-

To this solution, add a mixture of 4-bromobenzaldehyde (1 equivalent) and diethyl succinate (1.2 equivalents) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-